1-Methyl-3-(2-nitroethenyl)pyrrolo[2,3-b]pyridine is a complex organic compound that belongs to the class of pyrrolo[2,3-b]pyridine derivatives. This compound is notable for its potential applications in medicinal chemistry, particularly as a kinase inhibitor. Its structure features a pyridine ring fused with a pyrrole moiety, along with a nitroethenyl substituent, which contributes to its reactivity and biological activity.
The compound can be synthesized through various methods, some of which are derived from established synthetic routes for pyrrolo[2,3-b]pyridines. Research indicates that derivatives of this compound have been explored for their pharmacological properties, particularly in the context of cancer treatment and other diseases influenced by kinase activity .
1-Methyl-3-(2-nitroethenyl)pyrrolo[2,3-b]pyridine is classified under the broader category of heterocyclic compounds due to the presence of nitrogen atoms in its ring structure. It is also categorized as a nitro compound because of the nitro group attached to the ethene moiety.
The synthesis of 1-Methyl-3-(2-nitroethenyl)pyrrolo[2,3-b]pyridine can be achieved through several synthetic strategies. Some notable methods include:
The synthesis typically requires careful control of reaction conditions, such as temperature and solvent choice, to ensure high yields and purity. The reactions may also involve various electrophilic substitutions and functional group transformations to introduce the nitroethenyl substituent effectively .
The molecular structure of 1-Methyl-3-(2-nitroethenyl)pyrrolo[2,3-b]pyridine can be represented as follows:
The structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into the connectivity and functional groups present in the molecule .
1-Methyl-3-(2-nitroethenyl)pyrrolo[2,3-b]pyridine can participate in several chemical reactions:
The reactivity patterns are influenced by both steric and electronic factors associated with substituents on the pyridine and pyrrole rings. Kinetic studies may reveal details about reaction rates and mechanisms involved in these transformations .
The mechanism by which 1-Methyl-3-(2-nitroethenyl)pyrrolo[2,3-b]pyridine exerts its biological effects likely involves inhibition of specific kinases. Kinases are enzymes that facilitate phosphorylation processes critical for cell signaling pathways.
Pharmacological studies indicate that compounds within this class can modulate kinase activity, potentially leading to therapeutic effects in conditions such as cancer. The exact interactions at the molecular level may involve binding assays and structural biology techniques to elucidate binding affinities and conformational changes upon ligand binding .
Relevant data on these properties can be obtained through experimental studies and literature reviews focusing on similar compounds .
1-Methyl-3-(2-nitroethenyl)pyrrolo[2,3-b]pyridine has promising applications in:
Research continues to explore its efficacy and safety profiles in preclinical models, paving the way for future clinical applications .
Scaffold-hopping has emerged as a pivotal strategy for optimizing the bioactivity and physicochemical properties of pyrrolo[2,3-b]pyridine derivatives. This approach systematically replaces core structural elements while preserving key pharmacophores. For instance, in FLT3 inhibitor development, the 1H-pyrrolo[2,3-b]pyridine scaffold was identified as a superior bioisostere for indole or pyrrolopyrimidine cores due to enhanced kinase binding affinity and metabolic stability [4]. Modifications include:
Table 1: Bioactivity Impact of Core Modifications in Pyrrolopyridine Analogues
Core Structure | Target Kinase | Key Activity Change | Ref |
---|---|---|---|
Pyrrolo[2,3-b]pyridine | FLT3 | IC₅₀ = 1.8–2.6 μM (MOLM-13 cells) | [4] |
Imidazo[1,5-a]pyridine | PDE4B | IC₅₀ = 4.2 μM (5-fold loss vs. lead) | [1] |
Benzo[d]imidazole | PDE4B | IC₅₀ = ~2.4 μM (3-fold loss vs. lead) | [1] |
8-Membered fused 7-azaindole | CSF1R | 20-fold potency drop vs. pyrrolopyrimidine | [3] |
Late-stage functionalization of pyrrolopyridines relies heavily on robust C–N and C–O bond-forming reactions. Two methods dominate:
Table 2: Comparative Performance of Functionalization Methods
Reaction Type | Conditions | Yield Range | Advantages | |
---|---|---|---|---|
Chan–Lam Arylation | Cu(OAc)₂, pyridine, RT–80°C, 12–24 h | 68–94% | No protecting groups needed | |
T3P Amidation | T3P, DIPEA, DCM/THF, 0°C–RT, 1–4 h | 85–99% | Rapid, high-purity, scalable | |
Buchwald–Hartwig Amination | Pd₂(dba)₃/XPhos, NaO^tBu, 80–100°C | 33–77% | Broad amine scope; requires SEM protection | [3] |
Introducing the 2-nitroethenyl moiety at C3 leverages the innate nucleophilicity of pyrrolopyridine’s pyrrolic nitrogen. Key methodologies include:
Table 3: Substituent Effects on Nitroethenylation Regioselectivity
C3 Precursor | Reagent | Conditions | C3 Product Yield | Regioselectivity | |
---|---|---|---|---|---|
2-Methyl-3,5-dinitropyridine | 4-MeO-benzaldehyde | Piperidine, Δ, 2 h | 92% | Exclusive C3 | [7] |
1-Methyl-5-bromo pyrrolopyridine | β-nitrostyrene | CuI, K₂CO₃, DMF, 80°C | 75% | C3:C5 = 9:1 | [4] |
4-Ethoxy-6-methyl pyrrolopyridine | Nitroethylene | AgOTf, CH₃CN, Δ | 68% | C3 only | [5] |
Two primary routes dominate the synthesis of 3-substituted pyrrolopyridines:
Table 4: Synthetic Efficiency Comparison
Strategy | Step Count | Overall Yield | Key Limitation | Ref |
---|---|---|---|---|
Cyclization (Gould-Jacobs) | 6–7 steps | 12–18% | Degrades acid-sensitive nitrovinyl groups | [5] |
Direct C3 Substitution | 3–4 steps | 45–68% | Requires N-protection/deprotection | [3][7] |
Tandem Suzuki/Nitrovinylation | 4 steps | 52–75% | Limited to halogenated precursors | [4] |
CAS No.:
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: